Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
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Overview
Description
Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: is a modified sugar molecule, specifically an oligosaccharide composed of a monosaccharide and one or more other saccharides . It is used primarily in biochemical research, particularly in the field of glycobiology, which studies the structure, synthesis, and biological roles of carbohydrates .
Mechanism of Action
Target of Action
Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides Similar compounds have been used in the biomedical industry to develop drugs targeting various diseases .
Mode of Action
It is known that the compound is a modification of the sugar molecule . This suggests that it may interact with its targets in a similar manner to other sugar molecules, potentially by binding to specific receptors or enzymes and modulating their activity.
Biochemical Pathways
Given that it is a modified sugar molecule , it may be involved in metabolic pathways related to carbohydrate metabolism.
Result of Action
It is known that the compound is a modification of the sugar molecule , suggesting that its effects may be related to the modulation of metabolic processes involving carbohydrates.
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of different dosages of Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking. The compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the modification of a sugar molecule. The reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as acetic anhydride .
Industrial Production Methods: This would include the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions, which are crucial for understanding cell signaling and immune responses .
Comparison with Similar Compounds
2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate: This compound is also a modified sugar molecule used in similar biochemical applications.
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide: Another modified sugar used in click chemistry and glycotherapeutic applications.
Uniqueness: Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its allyl group, which allows for further functionalization and modification. This makes it a versatile building block for the synthesis of more complex molecules .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLRLITULFAIEW-ISUQUUIWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.